N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

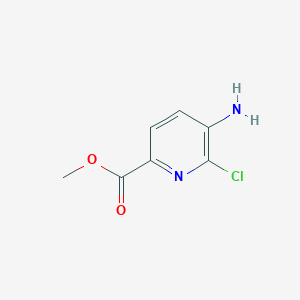

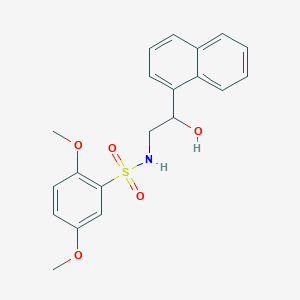

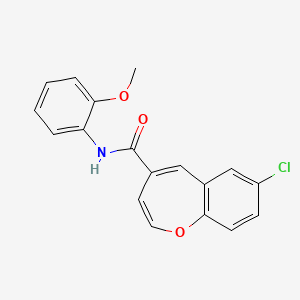

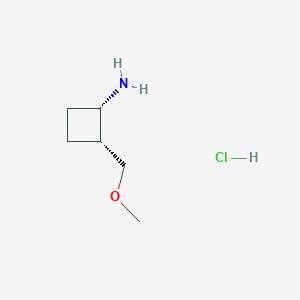

“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two benzene rings) and a benzenesulfonamide moiety (a type of organosulfur compound). The presence of the hydroxy (-OH), methoxy (-OCH3), and sulfonamide (-SO2NH2) functional groups could suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate naphthalene and benzenesulfonamide derivatives. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene and benzenesulfonamide moieties, as well as the hydroxy, methoxy, and ethyl groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the hydroxy and methoxy groups might be sites of nucleophilic attack, while the sulfonamide group might be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide, hydroxy, and methoxy groups might increase its solubility in polar solvents .Applications De Recherche Scientifique

Enzyme Inhibition and Potential Therapeutic Applications

Sulfonamide derivatives have been evaluated for their enzyme inhibition activities, which are crucial in developing anti-inflammatory and anti-diabetic drugs. For instance, sulfonamide derivatives of Dagenan chloride demonstrated significant inhibition of lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetes-related metabolic pathways, respectively. These findings suggest a potential application in designing novel therapeutic agents targeting these enzymes (Abbasi et al., 2015).

Catalytic and Synthetic Applications

Research on the oxidation of toluene and ethylbenzene by naphthalene dioxygenase from Pseudomonas sp. highlights the role of naphthalene derivatives in catalyzing the oxidation of various hydrocarbons. This enzymatic process results in the formation of alcohol and aldehyde derivatives, indicating the utility of such compounds in organic synthesis and potential environmental applications in bioremediation (Lee & Gibson, 1996).

Antibacterial Agents

Synthetic efforts have also been directed towards creating sulfonamide compounds with potent antibacterial properties. N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, for example, have shown promising antibacterial activity against various bacterial strains, underscoring the potential of sulfonamide derivatives in combating microbial infections (Abbasi et al., 2015).

Environmental Applications

In the environmental science domain, sulfonate derivatives, including naphthalenesulfonates, are of interest due to their presence in industrial effluents and their environmental impact. Studies on the solid-phase extraction and analysis of benzene- and naphthalenesulfonates in wastewater underscore the importance of monitoring and potentially mitigating the environmental presence of such compounds (Alonso, Castillo, & Barceló, 1999).

Mécanisme D'action

Target of Action

The primary targets of the compound “N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide” are currently unknown

Biochemical Pathways

Without knowledge of the specific targets of this compound, it is challenging to identify the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-25-15-10-11-19(26-2)20(12-15)27(23,24)21-13-18(22)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,18,21-22H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWOAGYNTSYVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2997112.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2997119.png)

![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2997122.png)

![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)

![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)